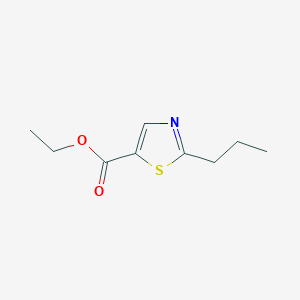

Ethyl 2-propylthiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-propylthiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ringIts molecular formula is C9H13NO2S, and it has a molecular weight of 199.27 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-propylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. The synthesis typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild reaction conditions . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar starting materials and reaction conditions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-propylthiazole-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the thiazole ring or the ester group, leading to different products.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Ethyl 2-propylthiazole-5-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and safety profiles.

Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in technology and manufacturing.

Mécanisme D'action

The mechanism of action of ethyl 2-propylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s sulfur and nitrogen atoms play a crucial role in binding to biological molecules, influencing their activity. This compound may inhibit enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparaison Avec Des Composés Similaires

Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds have similar structures but differ in the substituents on the thiazole ring.

Indole derivatives: While structurally different, indole derivatives share some biological activities with ethyl 2-propylthiazole-5-carboxylate.

Uniqueness: this compound is unique due to its specific thiazole ring structure and the presence of the ethyl ester group

Activité Biologique

Ethyl 2-propylthiazole-5-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a five-membered ring containing sulfur and nitrogen, which is crucial for its biological interactions. The compound has the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 185.27 g/mol

The thiazole ring's unique structure allows it to interact with various biological targets, influencing enzyme activity and receptor binding.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The sulfur and nitrogen atoms in the thiazole ring facilitate binding to biological molecules, which can lead to:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting disease processes.

- Modulation of Receptors : It may interact with receptors that play roles in inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell function, leading to cell death.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including:

- Cell Cycle Arrest : The compound may cause arrest at specific phases of the cell cycle, preventing proliferation.

- Induction of Apoptosis : It activates caspases and other apoptotic markers, leading to programmed cell death.

A study conducted on human cancer cell lines demonstrated the following effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest at G1 phase |

| MCF-7 | 20 | Activation of caspase pathways |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. Acute toxicity studies in mice have indicated an average lethal dose (LD50) between 1000 mg/kg and 1500 mg/kg when administered intraperitoneally . These findings suggest that while the compound exhibits promising biological activities, careful consideration is needed regarding dosage to mitigate potential toxic effects.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against a panel of clinical isolates. Results indicated a strong inhibitory effect on resistant strains, highlighting its potential as an alternative therapeutic agent .

- Cancer Research : In another research project focusing on anticancer properties, this compound was tested against various carcinoma cell lines. The results demonstrated significant cytotoxic effects, leading researchers to explore its use in combination therapies for enhanced efficacy against resistant cancer types .

Propriétés

IUPAC Name |

ethyl 2-propyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-5-8-10-6-7(13-8)9(11)12-4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCNMSAYSUPIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(S1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.